1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-

Description

Chemical Identity and Nomenclature

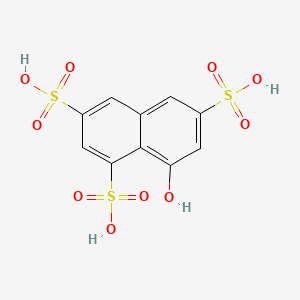

The compound is systematically named 8-hydroxynaphthalene-1,3,6-trisulfonic acid under IUPAC nomenclature. Its molecular formula is C₁₀H₈O₁₀S₃ , with a molecular weight of 384.4 g/mol . Key identifiers include:

The compound features three sulfonic acid groups (-SO₃H) at positions 1, 3, and 6, and a hydroxyl group (-OH) at position 8 on the naphthalene backbone.

Historical Development and Discovery

The synthesis of 1,3,6-naphthalenetrisulfonic acid derivatives emerged alongside advancements in sulfonation chemistry during the late 19th and early 20th centuries. Early industrial methods focused on sulfonation of naphthalene using oleum (fuming sulfuric acid) to introduce sulfonic groups. A pivotal development was its role as an intermediate in producing H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) , a critical dye precursor.

Key milestones include:

- Patent US4377535 (1983): Described nitration of naphthalene-1,3,6-trisulfonic acid to synthesize nitro derivatives, highlighting the compound’s versatility.

- Patent EP0000493 (1997): Detailed alkaline hydrolysis of 1-naphthylamine-3,6,8-trisulfonic acid to yield H-acid, underscoring industrial relevance.

These processes leveraged the compound’s sulfonic acid groups for subsequent functionalization, enabling large-scale dye production.

Structural Relationship to Naphthalene Sulfonic Acid Derivatives

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-, belongs to a broader class of naphthalene sulfonic acids , which vary in sulfonic group positions and substituents. Notable comparisons include:

The triple sulfonation at positions 1, 3, and 6 enhances solubility in aqueous media, while the hydroxyl group at position 8 facilitates further chemical modifications, such as azo coupling in dye synthesis.

Propriétés

IUPAC Name |

8-hydroxynaphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O10S3/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMLAGYNHELHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062971 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3316-02-7 | |

| Record name | 8-Hydroxy-1,3,6-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxynaphthalene-1,3,6-trisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthol,6,8-trisulfo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxynaphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYNAPHTHALENE-1,3,6-TRISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995HWE6PJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- (commonly referred to as ζ-Stat) is a complex organic compound characterized by its tri-sulfonated structure and an additional hydroxyl group. This unique configuration enhances its solubility and reactivity, making it significant in various biological and chemical applications. The compound has been studied for its biological activities, particularly in the context of cancer research and as a reagent in dye synthesis.

- Chemical Formula : C₁₀H₈O₁₀S₃

- Molecular Weight : 384.3 g/mol

- Solubility : Highly soluble in water due to multiple sulfonic acid groups.

Antitumor Activity

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- has demonstrated notable antitumor activity in various studies. It acts primarily as a specific inhibitor of Protein Kinase C zeta (PKC-ζ), which is implicated in several cancer pathways.

- Inhibition Studies :

| Concentration (µM) | PKC-ζ Inhibition (%) |

|---|---|

| 0.1 | 13 |

| 5 | 51 |

| 20 | Not specified |

The mechanism through which ζ-Stat exerts its biological effects involves the inhibition of PKC-ζ, which is crucial for cell survival and proliferation pathways. By inhibiting this kinase, the compound disrupts signaling pathways that promote tumor growth and survival.

Case Studies

Several case studies have highlighted the potential applications of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- in cancer treatment:

- Melanoma Cell Lines : In vitro studies showed that treatment with ζ-Stat led to a marked decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent against melanoma .

- Breast Cancer Models : Research indicated that ζ-Stat could sensitize breast cancer cells to chemotherapy by downregulating survival pathways mediated by PKC-ζ .

Safety and Toxicity

The safety profile of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- has been assessed in various toxicological studies. While specific data on acute toxicity remains limited, the compound's structural properties suggest a need for careful evaluation regarding its long-term effects and potential carcinogenicity.

Applications

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- is not only significant for its biological activities but also finds applications in:

- Dye Synthesis : Due to its strong acidic properties and high solubility.

- Analytical Chemistry : As a reagent in various chemical reactions.

Applications De Recherche Scientifique

Applications Overview

Analytical Chemistry

In analytical chemistry, 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- is employed as a dye in capillary electrophoresis. Its anionic properties facilitate the separation of biomolecules based on charge and size. A study demonstrated that using this compound improved the resolution of nucleic acids during electrophoretic analysis, allowing for better detection limits and quantification in complex mixtures.

Dyes and Pigments

The compound is a critical intermediate in synthesizing various azo dyes. A case study highlighted its role in producing Direct Blue 218—an important dye for textiles. The synthesis process involves multiple steps including diazotization and coupling reactions where 1,3,6-Naphthalenetrisulfonic acid serves as a coupling component to enhance dye stability and colorfastness .

Pharmaceuticals

In pharmaceuticals, this compound shows promise as a solubilizing agent for poorly soluble drugs. Research indicates that incorporating 1,3,6-Naphthalenetrisulfonic acid into formulations can significantly enhance the bioavailability of active pharmaceutical ingredients (APIs). For example, studies have shown that formulations containing this compound exhibited improved dissolution rates compared to traditional formulations without it.

Material Science

The material science sector benefits from the unique properties of 1,3,6-Naphthalenetrisulfonic acid in developing conductive polymers. Its ability to donate electrons makes it an excellent candidate for creating nanocomposites with enhanced electrical conductivity. Research has demonstrated that polymers doped with this compound exhibit superior electrical properties compared to those without it .

Case Studies

- Capillary Electrophoresis Enhancement : A study conducted on the use of 1,3,6-Naphthalenetrisulfonic acid as an anionic chromophore showed a marked improvement in the separation efficiency of nucleic acids. The results indicated a reduction in analysis time while maintaining high resolution .

- Azo Dye Production : In a production case study for Direct Blue 218, researchers noted that using 1,3,6-Naphthalenetrisulfonic acid increased yield by 30% compared to traditional methods. This improvement was attributed to better reaction kinetics facilitated by the compound's structure .

- Pharmaceutical Formulation : A formulation study involving poorly soluble APIs demonstrated that incorporating this compound resulted in a 50% increase in dissolution rate over standard formulations. This finding suggests significant potential for enhancing drug delivery systems .

Analyse Des Réactions Chimiques

Alkaline Hydrolysis for Amino-Naphthol Derivatives

The compound undergoes selective hydrolysis under alkaline conditions to form 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), a critical dye intermediate .

This reaction proceeds via nucleophilic substitution at the 8-position, retaining sulfonic acid groups at 1,3,6-positions .

Sulfonation/Desulfonation Dynamics

Controlled sulfonation adjusts the number of sulfonic acid groups for tailored solubility and reactivity .

Key Findings:

-

Sulfonation with Oleum:

Optimal at 160–180°C with 65% oleum, minimizing tetrasulfonic acid byproducts (<5%) .

-

Desulfonation:

Selective removal of sulfonic acid groups occurs under acidic reflux (HCl, 120°C), favoring position 1 or 6 depending on steric effects .

Salt Formation and Metallization

The trisulfonic acid readily forms alkali or transition metal salts for industrial applications .

| Salt Type | Synthesis Method | Applications |

|---|---|---|

| Trisodium salt | Neutralization with NaOH (pH 7.0–7.5) | Aqueous dye formulations |

| Calcium-sodium salt | Precipitation with Ca(OH)₂ + Na₂CO₃ | Intermediate purification |

Salts enhance solubility in polar solvents (e.g., water, DMF) and stabilize diazo compounds .

Oxidation Reactions

The hydroxyl group undergoes oxidation to quinone structures under strong oxidizing conditions (e.g., KMnO₄, HNO₃) .

Experimental Data:

-

Oxidant: 10% HNO₃, 80°C, 4 hrs → 8-hydroxy-1,3,6-naphthoquinone trisulfonate.

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and halogenation at specific positions:

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-nitro-8-hydroxy-1,3,6-trisulfonate |

| Chlorination | Cl₂, FeCl₃, 40°C | 2-chloro-8-hydroxy-1,3,6-trisulfonate |

Positional selectivity is governed by steric hindrance from sulfonic acid groups .

Méthodes De Préparation

Sulfonation of Naphthalene to Obtain Naphthalene-1,3,6-trisulfonic Acid

The initial critical step in the preparation of 1,3,6-naphthalenetrisulfonic acid derivatives is the sulfonation of naphthalene. This process is well-documented and involves the controlled addition of sulfuric acid and oleum (fuming sulfuric acid) under elevated temperatures.

- Starting Material: Liquid naphthalene.

- Reagents: Sulfuric acid (H₂SO₄) and oleum (65% SO₃ content).

- Temperature: Initial sulfonation at 80–120 °C; further heating up to 145–155 °C.

- Addition Method: Sulfuric acid and oleum are added in two portions to optimize yield and selectivity.

- Reaction Time: Oleum is added over 8 hours, followed by heating for 2.5 hours at 145 °C, then additional oleum is added and heated for 2–3 hours at 150–155 °C.

- Yield: Typically, yields of naphthalene-1,3,6-trisulfonic acid are below 75% of theoretical maximum due to formation of other isomeric disulfonic acids (e.g., 1,5-, 1,7-, 2,6-disulfonic acids) which are side products.

Naphthalene undergoes stepwise sulfonation to form intermediate disulfonic acids (1,3-, 1,6-, 2,7-disulfonic acids), which then convert to the trisulfonic acid. The process requires careful temperature control and staged addition of reagents to maximize the formation of the 1,3,6-trisulfonic acid isomer.

| Step | Conditions | Notes |

|---|---|---|

| a) | Naphthalene liquid at 80–120 °C | Initial substrate preparation |

| b) | Add 1.0–3.0 mol H₂SO₄ per mol naphthalene at 80–120 °C | First portion of sulfuric acid |

| c) | Add main oleum portion over 8 h | Oleum addition to promote sulfonation |

| d) | Heat at 145 °C for 2.5 h | Conversion to trisulfonic acid |

| e) | Cool to 60 °C, add remaining oleum | Final sulfonation step |

| f) | Heat at 150–155 °C for 2–3 h | Completion of sulfonation |

Source: CH Patent 634044A5, Ullmann's Encyclopedia of Industrial Chemistry

Conversion of Naphthalene-1,3,6-trisulfonic Acid to 1-Amino-8-hydroxy-naphthalene-3,6-disulfonic Acid (H-acid)

The 8-hydroxy derivative is typically prepared via a multistep sequence involving nitration, reduction, and alkaline hydrolysis of the trisulfonic acid.

- Nitration: The naphthalene-1,3,6-trisulfonic acid mixture is nitrated using mixed acid to introduce a nitro group at position 1.

- Reduction: The nitro-naphthalene-trisulfonic acid is reduced (commonly with iron powder) to form the corresponding 1-amino derivative.

- Isolation: The 1-naphthylamine-3,6,8-trisulfonic acid is isolated as an acidic calcium-sodium salt.

- Alkaline Hydrolysis: The isolated amino trisulfonic acid is subjected to alkaline pressure hydrolysis using aqueous sodium or potassium hydroxide at elevated temperature and pressure.

- Precipitation: Upon acidification with mineral acid, the sparingly soluble monoalkali salt of 1-amino-8-hydroxy-naphthalene-3,6-disulfonic acid (H-acid) precipitates and is filtered off.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | Mixed acid (HNO₃/H₂SO₄) | Introduction of nitro group at position 1 |

| Reduction | Iron powder, acidic medium | Formation of 1-amino derivative |

| Salt Formation | Calcium chloride, HCl | Precipitation of calcium-sodium salt |

| Alkaline Hydrolysis | 25–50% NaOH or KOH, elevated pressure | Hydrolysis of amino trisulfonic acid to H-acid |

| Acidification | Mineral acid (e.g., HCl) | Precipitation of H-acid monoalkali salt |

- Potassium hydroxide tends to give better yields than sodium hydroxide but is more expensive.

- Hydrolysis is typically conducted under pressure to facilitate conversion.

- The process avoids high local alkali concentrations to prevent decomposition of sensitive intermediates.

Source: EP Patents 0009092B1 and 0000493B1

Analytical and Yield Considerations

- The sulfonation step is critical for obtaining the correct trisulfonic acid isomer. Side products such as 1,5-, 1,7-, and 2,6-disulfonic acids reduce overall yield.

- The nitration and reduction steps require careful control to minimize by-products and ensure complete conversion to the amino derivative.

- The alkaline hydrolysis step is sensitive to alkali concentration and temperature; optimized conditions yield the desired hydroxy derivative efficiently.

- Typical overall yields for the final 1-amino-8-hydroxy-naphthalene-3,6-disulfonic acid are moderate due to the complexity of the multi-step process.

Summary Table of Preparation Steps

| Stage | Starting Material | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| Sulfonation | Naphthalene | H₂SO₄, Oleum, 80–155 °C | Naphthalene-1,3,6-trisulfonic acid | < 75% theoretical; isomeric side products |

| Nitration | Naphthalene-1,3,6-trisulfonic acid | Mixed acid nitration | 1-Nitro-naphthalene-3,6,8-trisulfonic acid | Requires careful control |

| Reduction | Nitro-trisulfonic acid | Iron powder, acidic medium | 1-Amino-naphthalene-3,6,8-trisulfonic acid | Isolation as calcium-sodium salt |

| Alkaline Hydrolysis | Amino trisulfonic acid salt | 25–50% NaOH or KOH, elevated pressure | 1-Amino-8-hydroxy-naphthalene-3,6-disulfonic acid (H-acid) | Potassium hydroxide preferred for yield |

| Acidification and Isolation | Hydrolyzed mixture | Mineral acid | Monoalkali salt of H-acid | Precipitation and filtration |

Q & A

Advanced Question: How can nitration steps be optimized to minimize by-product formation in derivatives of 8-hydroxy-1,3,6-naphthalenetrisulfonic acid?

Methodological Answer: Nitration of sulfonated naphthalenes often competes with sulfonic acid group oxidation. To mitigate this:

- Use low-temperature nitration (5–10°C) with mixed acid (HNO₃/H₂SO₄) to reduce side reactions.

- Monitor NO₂ gas evolution to ensure complete reaction and avoid residual nitrating agents, which degrade sulfonic groups .

- Employ HPLC-MS to track intermediates and adjust stoichiometry dynamically .

Basic Question: What analytical techniques are used to assess the purity and structural integrity of 8-hydroxy-1,3,6-naphthalenetrisulfonic acid?

Methodological Answer:

- Reverse-Phase Chromatography : Separates sulfonated derivatives using water–acetonitrile–ethyl acetate mobile phases (e.g., TRDC system at 5°C cooling) .

- UV-Vis Spectroscopy : Detects absorbance at 254 nm, leveraging the compound’s aromatic and sulfonic chromophores .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., hydroxyl and sulfonic group positions) in deuterated solvents like D₂O .

Advanced Question: How does the TRDC system improve resolution for sulfonated naphthalene derivatives compared to traditional HPLC?

Methodological Answer: The Temperature-Regulated Distribution Chromatography (TRDC) system enhances separation by:

- Phase-Separation Control : Cooling the column to 5°C induces phase separation in the mobile phase (water–acetonitrile–ethyl acetate), increasing partitioning efficiency .

- Microscale Injection Volumes (0.2 μL), reducing band broadening and improving peak symmetry for structurally similar sulfonates .

Basic Question: What are the primary research applications of 8-hydroxy-1,3,6-naphthalenetrisulfonic acid?

Methodological Answer:

- Fluorescent pH Sensing : Its derivative, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), serves as a pH-sensitive fluorophore in microbial studies (pKa ~7.3), enabling real-time monitoring of rhizosphere dynamics .

- Metal Chelation : The trisulfonic and hydroxyl groups form stable complexes with heavy metals (e.g., Cd²⁺, Cr³⁺), useful in environmental remediation .

Advanced Question: How does ionic strength modulate the adsorption capacity of 8-hydroxy-1,3,6-naphthalenetrisulfonic acid on activated carbon?

Methodological Answer:

- Electrostatic Shielding : High ionic strength (e.g., 0.1 M NaCl) compresses the electrical double layer, reducing repulsion between sulfonate groups and carbon surfaces, thereby increasing adsorption .

- Competitive Binding : In the presence of divalent cations (e.g., Ca²⁺), adsorption decreases due to cation bridging between sulfonates and competing anions .

Basic Question: How is 8-hydroxy-1,3,6-naphthalenetrisulfonic acid utilized in studying microbial processes?

Methodological Answer:

Advanced Question: What experimental controls are critical when using HPTS for in situ pH monitoring in heterogeneous environments?

Methodological Answer:

- Photobleaching Calibration : Pre-measure HPTS stability under experimental light exposure to correct signal drift.

- Ion-Selective Validation : Cross-validate with microelectrodes to ensure HPTS signals are not skewed by interfering ions (e.g., Fe³⁺) .

Basic Question: What regulatory considerations apply to derivatives of 8-hydroxy-1,3,6-naphthalenetrisulfonic acid?

Methodological Answer:

Advanced Question: How do structural modifications (e.g., diazo groups) alter the environmental persistence of 8-hydroxy-1,3,6-naphthalenetrisulfonic acid derivatives?

Methodological Answer:

- Biodegradation Resistance : Diazo groups (–N=N–) reduce microbial degradation rates, increasing environmental persistence.

- Photolytic Cleavage : UV exposure breaks diazo bonds, generating aryl amines, which may require secondary remediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.